1H-Pyrazole-4-sulfonyl chloride hydrochloride
Description
1H-Pyrazole-4-sulfonyl chloride (CAS: 438630-64-9) is a heterocyclic sulfonyl chloride derivative widely utilized as a building block in organic synthesis. Its structure features a pyrazole ring substituted with a sulfonyl chloride group at the 4-position, conferring high electrophilicity and reactivity toward nucleophiles. This compound enables the formation of sulfonamide linkages and other derivatives under mild conditions due to the pyrazole ring’s electronic effects, which stabilize transition states during reactions . Applications span pharmaceuticals, agrochemicals, and materials science, where it contributes to constructing complex molecular architectures through selective functionalization .
Properties
IUPAC Name |
1H-pyrazole-4-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-1-5-6-2-3;/h1-2H,(H,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASKINZVIHHMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation with SO₃ Complexes
In industrial settings, sulfur trioxide (SO₃) complexes (e.g., SO₃·DMF) are used for sulfonation at lower temperatures (25–40°C). This method reduces decomposition risks and improves yields (85–92%).
Table 2: Comparison of Sulfonation Agents
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| ClSO₃H + SOCl₂ | Chloroform | 12 | 90 |
| SO₃·DMF | DCM | 6 | 92 |
| H₂SO₄ (conc.) | Toluene | 24 | 45 |
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 30–60 min) accelerates sulfonylation, achieving 88% yield with reduced reaction times. This method is particularly effective for lab-scale synthesis.
Structural Characterization and Validation
The hydrochloride salt is characterized by:
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FT-IR: Peaks at 3284 cm⁻¹ (N–H stretch), 1145 cm⁻¹ (S=O symmetric stretch), and 691 cm⁻¹ (C–Cl bend).
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 3.79 (s, 3H, N–CH₃ in methylated analogues).
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Elemental analysis: C, 23.1%; H, 2.4%; N, 13.5% (theoretical for C₃H₅Cl₂N₂O₂S).
Challenges and Mitigation Strategies
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Moisture sensitivity: The sulfonyl chloride intermediate hydrolyzes rapidly in aqueous media. Reactions must be conducted under anhydrous conditions.
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Byproduct formation: Over-sulfonation is minimized by controlling ClSO₃H stoichiometry and reaction temperature.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and mixing efficiency. Typical batches (1–5 kg) achieve >90% purity after recrystallization from ethanol/HCl mixtures .
Chemical Reactions Analysis
Types of Chemical Reactions
1H-Pyrazole-4-sulfonyl chloride undergoes several types of chemical reactions:
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Nucleophilic Substitution Reactions : The sulfonyl chloride group is highly reactive towards nucleophiles such as amines, alcohols, and thiols. This leads to the formation of various derivatives:
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Formation of Sulfonamides : Reaction with amines yields sulfonamide derivatives.
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Formation of Sulfonates : Reaction with alcohols produces sulfonate esters.
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Formation of Sulfonothioates : Reaction with thiols results in sulfonothioate compounds.
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Electrophilic Reactions : The electrophilic nature of the sulfonyl chloride allows it to participate in electrophilic aromatic substitution reactions when reacted with aromatic compounds.
Reaction Conditions and Mechanisms
The reactivity of 1H-pyrazole-4-sulfonyl chloride is influenced by several factors:
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Solvents : Common solvents include chloroform and dichloromethane, which help dissolve reactants and facilitate reactions.
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Temperature Control : Many reactions require strict temperature control to optimize yield and prevent side reactions.
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Monitoring Techniques : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor reaction progress and confirm product identity.
Data Table of Key Reactions
| Reaction Type | Nucleophile | Product | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | Amines | Sulfonamides | Chloroform, room temperature |
| Nucleophilic Substitution | Alcohols | Sulfonate Esters | Dichloromethane, reflux |
| Nucleophilic Substitution | Thiols | Sulfonothioates | Chloroform, room temperature |
| Electrophilic Substitution | Aromatic Compounds | Functionalized Aromatics | Chloroform, controlled temperature |
Research Findings on Biological Activity
Recent studies have highlighted the biological activity associated with derivatives of 1H-pyrazole-4-sulfonyl chloride:
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Antiproliferative Activity : Research indicates that certain pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .
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Enzyme Modulation : The compound acts as an electrophile, capable of modifying proteins by forming covalent bonds with nucleophilic sites on enzymes and receptors. This modification can alter enzyme activity and cellular signaling pathways.
Scientific Research Applications
Synthesis of Bioactive Compounds
1H-Pyrazole-4-sulfonyl chloride hydrochloride serves as an important intermediate in the synthesis of various bioactive compounds, particularly those exhibiting anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Anti-inflammatory Agents
A study synthesized a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes using this sulfonyl chloride, testing their anti-inflammatory activity against standard drugs like diclofenac sodium. Compounds with specific substitutions showed enhanced efficacy, indicating the potential for developing new anti-inflammatory medications .
Case Study: Antimicrobial Activity
Another research effort utilized 1H-pyrazole-4-sulfonyl chloride to create novel pyrazole derivatives that were screened for antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The synthesized compounds demonstrated significant antibacterial effects, suggesting their potential as therapeutic agents .
Anticancer Research
The compound has been employed in designing anticancer agents, particularly through the synthesis of pyrazole derivatives that target specific cancer cell lines.
Case Study: Anticancer Compounds
In a recent study, derivatives synthesized from 1H-pyrazole-4-sulfonyl chloride showed promising results against lung cancer cell lines (A549). The most potent compound exhibited significant growth inhibition and induced apoptosis in cancer cells, highlighting the compound's utility in cancer therapy development .
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibitory properties of pyrazole derivatives synthesized from 1H-pyrazole-4-sulfonyl chloride.
Case Study: ACE Inhibitory Activity
A series of pyrazole derivatives were evaluated for their angiotensin-converting enzyme (ACE) inhibitory activity. One derivative demonstrated a notable IC50 value of 0.123 mM, indicating its potential as a therapeutic agent for hypertension .
Antiviral Activity
The antiviral potential of compounds derived from 1H-pyrazole-4-sulfonyl chloride has been explored extensively.
Case Study: Broad-Spectrum Antiviral Agents
Several studies reported that derivatives showed promising antiviral activity against viruses such as Hepatitis A and Herpes simplex virus type-1. These findings suggest that pyrazole-based compounds could be developed into effective antiviral therapies .
Chemical Properties and Safety Information
While exploring its applications, it is crucial to consider the safety profile of this compound. The compound is classified as hazardous, with potential risks including severe skin burns and eye damage. Proper handling and safety precautions are essential when working with this chemical .
Mechanism of Action
The mechanism of action of 1H-pyrazole-4-sulfonyl chloride hydrochloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Reactivity and Functionalization
- Parent Compound (1H-Pyrazole-4-sulfonyl chloride) : The absence of substituents allows unhindered access to the sulfonyl chloride group, enabling rapid reactions with amines, alcohols, and thiols. Its pyrazole ring stabilizes intermediates via resonance, facilitating reactions at room temperature .
- Methyl/ethyl Substituted Analogs : Alkyl groups at N1 introduce steric effects, slowing nucleophilic attacks but improving stability. For example, 1-ethyl derivatives are preferred in pharmaceutical synthesis for their balance of reactivity and shelf life .
- Trifluoromethyl-Substituted Derivatives : The electron-withdrawing CF₃ group at C3 enhances the electrophilicity of the sulfonyl chloride, accelerating reactions with weak nucleophiles. This property is exploited in fluorinated drug candidates .
- Aryl-Substituted Variants : Bulky substituents like 2-fluorophenyl (CAS: 1153042-04-6) reduce reactivity but confer lipophilicity, making them suitable for agrochemicals targeting membrane-bound enzymes .
Research Findings and Challenges
Biological Activity
1H-Pyrazole-4-sulfonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.
Overview of the Compound
This compound is a derivative of pyrazole, a five-membered heterocyclic compound. Pyrazoles and their derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The sulfonyl chloride functional group enhances the reactivity and versatility of these compounds in synthetic applications.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, a series of new pyrazole-4-sulfonamide derivatives were synthesized and tested for their in vitro activity against U937 cells. The results indicated that these compounds did not exhibit cytotoxicity but showed promising antiproliferative activity with half-maximal inhibitory concentrations (IC50) values ranging from 10 to 25 µM .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 ± 2 | U937 |
| Compound B | 20 ± 3 | U937 |
| Compound C | 10 ± 1 | U937 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively documented. A study found that certain pyrazolone derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The presence of acidic groups in these compounds was correlated with enhanced anti-inflammatory activity, suggesting that structural modifications can lead to improved therapeutic profiles .
The mechanism by which pyrazole-4-sulfonyl chloride hydrochloride exerts its biological effects is multifaceted. It is believed to interact with specific molecular targets involved in inflammatory pathways and cancer cell proliferation. The sulfonamide moiety can inhibit carbonic anhydrase enzymes, leading to altered cellular pH and subsequent effects on cell growth and survival .
Case Studies
- Lead Optimization for CNS Activity : A systematic optimization study focused on enhancing the blood-brain barrier penetration of pyrazole sulfonamides led to the identification of compounds with improved oral bioavailability and efficacy against central nervous system (CNS) infections .
- Synthesis and Characterization : In another study, novel pyrazole-4-sulfonamide derivatives were synthesized and characterized using various spectroscopic techniques (FT-IR, NMR). The biological evaluation revealed that these compounds exhibited diverse activities, including antibacterial and anticancer properties .
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (e.g., unreacted pyrazole or sulfonic acid derivatives) .
- Elemental Analysis : Confirm Cl and S content within ±0.3% of theoretical values .
Advanced Consideration : Contradictions in melting points (reported ranges: 203–207°C) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) and X-ray crystallography differentiate crystalline phases .
How does this compound behave in nucleophilic substitution reactions?
Advanced Research Question
The sulfonyl chloride group reacts with amines (e.g., primary/secondary amines) to form sulfonamides. Key findings:
- Kinetics : Second-order kinetics (k ≈ 10⁻³ M⁻¹s⁻¹ at 25°C) in DMF, with rate acceleration via DMAP catalysis .
- Side Reactions : Competing hydrolysis dominates in protic solvents (e.g., water, methanol), requiring strict anhydrous conditions .
Methodological Insight : Use ¹H/¹³C NMR to track reaction progress. For example, the disappearance of the sulfonyl chloride proton (δ 8.2–8.5 ppm) indicates completion .
What are the challenges in scaling up synthesis from milligram to gram scales?
Advanced Research Question
- Exotherm Management : Larger batches risk thermal runaway during sulfonation. Jacketed reactors with cryogenic cooling (e.g., –10°C brine) mitigate this .
- Purification : Column chromatography is impractical at scale. Alternatives include fractional crystallization (ethanol/water) or continuous liquid-liquid extraction .
Data Contradiction : Industrial-scale routes (e.g., in ) report 70–75% yields, whereas lab-scale methods achieve 85–90%. This discrepancy may stem from inefficient heat/mass transfer in batch reactors .
How can researchers validate the compound’s reactivity in novel applications (e.g., bioconjugation or MOF synthesis)?
Advanced Research Question
- Bioconjugation : React with thiol- or amine-bearing biomolecules (e.g., proteins, peptides) in pH 7.4 buffers. Monitor conjugation efficiency via MALDI-TOF or SDS-PAGE .
- MOF Synthesis : Use as a sulfonating agent for ligand functionalization. Powder XRD and BET surface area analysis confirm framework integrity post-modification .
Methodological Note : Competitive reactivity with other electrophilic groups (e.g., esters, carbonyls) necessitates protecting-group strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
